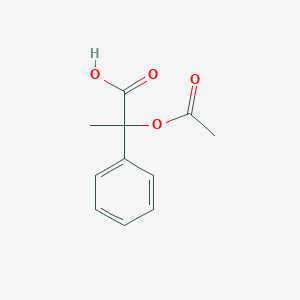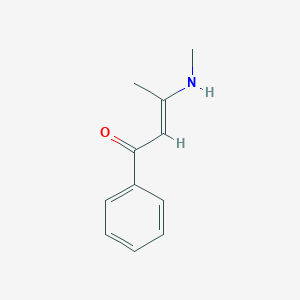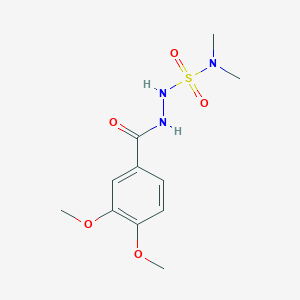![molecular formula C19H16N2O6S B228129 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, also known as MBTA, is a synthetic compound that has been studied for its potential use in scientific research. It was first synthesized in 2013 and has since been the subject of numerous studies.
Mecanismo De Acción
The mechanism of action of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In addition, 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has been shown to have anti-inflammatory properties and has been tested in vitro against several inflammatory markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is that it has been shown to have low toxicity in vitro, which makes it a potentially safe compound for use in scientific research. However, one limitation is that it has only been tested in vitro and has not yet been tested in vivo, which means that its efficacy in living organisms is not yet known.
Direcciones Futuras
There are several future directions for the study of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid. One direction is to test its efficacy in vivo, to determine whether it has potential as a cancer or antibacterial drug. Another direction is to study its mechanism of action in more detail, to better understand how it works at the molecular level. Additionally, 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid could be tested in combination with other drugs or therapies to determine whether it has synergistic effects.
Métodos De Síntesis
The synthesis of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid involves a multi-step process that starts with the reaction of 3-(methoxycarbonyl)benzaldehyde with thiosemicarbazide to form 3-(methoxycarbonyl)benzylidene-thiosemicarbazide. This intermediate is then reacted with 2,4-thiazolidinedione to form the final product, 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid. The synthesis of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is a relatively complex process, but it has been successfully replicated in several studies.
Aplicaciones Científicas De Investigación
3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and has been tested in vitro against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has also been shown to have antibacterial properties and has been tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Fórmula molecular |
C19H16N2O6S |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
3-[[3-[(3-methoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O6S/c1-27-18(25)13-6-2-4-11(8-13)10-21-16(22)15(28-19(21)26)20-14-7-3-5-12(9-14)17(23)24/h2-9,15,20H,10H2,1H3,(H,23,24) |
Clave InChI |
KKWVGAVNLATHFJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)





![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)


![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)


![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)